2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
2-bromo-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c1-2-3-5-4-6(13)12-8(10-5)14-7(9)11-12/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBFZOPCIOGIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a one-pot method involving [3 + 3] cycloaddition, reduction, and deamination reactions This efficient synthetic route allows for the formation of the desired compound with high yield and purity
Chemical Reactions Analysis
2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiadiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Common Synthetic Routes
- Cyclization Reactions : Involves the reaction of 5-amino derivatives with halogenated compounds.
- Reagents : Commonly used reagents include sulfuric acid and various alkylating agents to introduce the propyl group.
Biological Activities
The biological significance of 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is primarily attributed to its pharmacological properties. Research indicates that this compound exhibits a range of activities:
Antimicrobial Properties
Studies have shown that thiadiazole derivatives can possess potent antimicrobial activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Research has identified several thiadiazole derivatives as potential anticancer agents. The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation mechanisms.
Anti-inflammatory Effects
Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Therapeutic Applications
The therapeutic applications of 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be categorized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Effective against Gram-positive and Gram-negative bacteria; potential use in treating infections. |
| Anticancer Drugs | Investigated for efficacy against various cancer types; may serve as lead compounds for new therapies. |
| Anti-inflammatory Agents | Potential use in managing inflammatory diseases; could lead to the development of novel anti-inflammatory drugs. |
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives similar to 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one:
- Antibacterial Activity : A study demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity at low concentrations (6.25 mg/mL), indicating their potential as effective antimicrobial agents .
- Antitumor Properties : Research highlighted the anticancer effects of thiadiazole derivatives against multiple cancer cell lines (e.g., PC3 for prostate cancer), showing promising results compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis through caspase activation pathways and inhibit cell cycle progression in cancer cells .
Mechanism of Action
The mechanism of action of 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to inhibit the growth of microorganisms by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect DNA synthesis and protein function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent Effects on Bioactivity
Antimicrobial Activity
- 2-Bromo-7-methyl-5H-... : Exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5 µg/mL) .
- 7-Phenyl derivatives: Show enhanced potency against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) due to hydrophobic interactions with biofilm matrices .
- Propyl substitution : While direct data is unavailable, longer alkyl chains (e.g., propyl vs. methyl) often improve pharmacokinetic properties, such as half-life and tissue penetration .
Enzyme Inhibition
- Xanthine oxidase (XO) inhibition: 7-Methyl derivatives with phenoxymethyl groups at position 2 (e.g., compound from ) show IC₅₀ values of ~5 µM, comparable to allopurinol. Bromine at position 2 may enhance electrophilicity, improving enzyme binding .
- DPP-4 inhibition : Trifluoromethyl groups at position 7 (e.g., ) confer selectivity for dipeptidyl peptidase-4, a target in diabetes therapy.
Anticancer Activity
- Indole-tethered hybrids : Derivatives with chloroaryl groups at position 7 exhibit potent anti-pancreatic cancer activity (IC₅₀: 7.7 µM vs. gemcitabine’s IC₅₀ >500 µM) .
Structural and Mechanistic Insights
- Position 2 (Bromine) : Bromine’s electron-withdrawing nature stabilizes the thiadiazole ring, facilitating interactions with enzymatic nucleophiles (e.g., cysteine residues in xanthine oxidase) .
- Position 7 (Propyl) : The propyl group may induce conformational changes in target proteins, as seen in biofilm dispersal agents where phenyl groups optimize π-π stacking .
- Scaffold comparison : Replacing the thiazole core with thiadiazolo[3,2-a]pyrimidin-5-one shifts mechanisms from anti-adhesion to biofilm dispersal, highlighting scaffold-dependent bioactivity .
Bromination Strategies
Regioselective bromination at position 2 is achieved using bromine in DMF, as demonstrated for 2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives . For the target compound, similar methods may apply, with propyl groups introduced via alkylation of precursor intermediates .
Biological Activity
2-Bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS No. 1210532-02-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its antimicrobial, anticancer, and other pharmacological activities.
The molecular formula of 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is with a molecular weight of 274.14 g/mol. The compound features a thiadiazolo-pyrimidine structure that is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazolopyrimidine derivatives. For instance, compounds derived from this class exhibited significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiadiazolo-Pyrimidine Derivatives
Anticancer Activity
The anticancer properties of the compound have also been investigated. In vitro studies demonstrated that derivatives of thiadiazolopyrimidine exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 5.69 to 9.36 µM against MCF-7 cells, indicating potent activity .
Table 2: Cytotoxicity of Thiadiazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Bromo-7-propyl-5H-thiadiazolo[3,2-a]pyrimidin-5-one | MCF-7 | 6.50 | |
| Thiadiazolo derivative C | PC3 | 8.00 | |
| Thiadiazolo derivative D | HepG2 | 9.00 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways relevant to tumor growth and bacterial survival. For instance, docking studies have suggested that certain derivatives may act as inhibitors of STAT3 signaling pathways in cancer cells . Additionally, the anti-quorum sensing activity against C. violaceum indicates a potential mechanism for reducing biofilm formation in bacteria .
Case Studies
A notable study synthesized various thiadiazolopyrimidine derivatives and evaluated their biological activities through both in vitro assays and in silico modeling. The results indicated that structural modifications significantly influenced their antimicrobial and anticancer efficacy. For example, introducing electrophilic substituents enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity in normal fibroblast cells (WI38) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, considering multi-step vs. one-pot methodologies?
- Methodological Answer :
- Multi-step synthesis : Traditional approaches involve sequential reactions, such as cyclization of 2-aminothiadiazole derivatives with β-keto esters (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA), followed by bromination . For example, Salimov et al. synthesized 2-bromo-7-methyl analogues via tandem hydrolysis and cyclization .
- One-pot synthesis : Ultrasound-assisted three-component reactions using malononitrile, aldehydes, and thiadiazole precursors in ethanol with NaOH as a catalyst achieve higher yields (75–90%) and reduced reaction times (2–4 hours) . This method minimizes intermediate isolation and improves atom economy.
- Comparison Table :
| Method | Yield (%) | Time (h) | Key Reagents/Conditions |
|---|---|---|---|
| Multi-step (PPA) | 60–75 | 24–48 | 2-aminothiadiazole, β-keto ester |
| One-pot (ultrasound) | 75–90 | 2–4 | Malononitrile, NaOH, ethanol |
Q. How is the structural integrity of 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks at δ 2.63 (CH₃ for propyl) and δ 6.47 (C6-H in thiadiazolopyrimidinone core) confirm regiochemistry .
- IR : Stretching at 1670–1684 cm⁻¹ verifies the C=O group .
- X-ray Crystallography : Single-crystal studies (e.g., for 7-methyl-5-phenyl derivatives) validate bond angles and planarity of the fused thiadiazole-pyrimidine system .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 277 for chlorophenyl analogues) confirm molecular weight .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been established for bromo and alkyl substituents in thiadiazolo[3,2-a]pyrimidinones targeting biological receptors?
- Methodological Answer :
- Bromo Substituents : At position 2, bromine enhances steric bulk, improving αIIbβ3 receptor antagonism (e.g., RUC-1 inhibits platelet aggregation at IC₅₀ = 5 μM) . Fluorine at this position retains activity but reduces potency .
- Alkyl Groups : A methyl group at position 7 (vs. propyl) slightly reduces antimicrobial activity (MIC = 32 μg/mL vs. 16 μg/mL for propyl derivatives) due to lower lipophilicity .
- SAR Table :
Q. How do researchers resolve contradictions in reported antimicrobial efficacy across similar thiadiazolo[3,2-a]pyrimidinone derivatives?
- Methodological Answer :
- Variable Testing Protocols : Differences in bacterial strains (e.g., S. aureus vs. E. coli) and agar dilution vs. broth microdilution methods account for MIC discrepancies . Standardized CLSI guidelines are recommended.
- Structural Heterogeneity : Electron-withdrawing groups (e.g., NO₂ at position 2) enhance activity against biofilms, while electron-donating groups (e.g., OCH₃) reduce membrane permeability .
- Solution : Meta-analyses using matched substituent pairs and uniform assay conditions (e.g., pH 7.4, 37°C) isolate structural contributions .
Q. What mechanistic insights exist regarding the RNA synthesis inhibition by 1,3,4-thiadiazolo[3,2-a]pyrimidines?
- Methodological Answer :
- Enzyme Binding : 2-Alkylsulfinyl derivatives (e.g., 2-methylsulfinyl) inhibit RNA polymerase by chelating Mg²⁺ ions in the active site, as shown via molecular docking (ΔG = -9.2 kcal/mol) .
- Transcriptomics : RNA-seq of E. coli treated with 7-propyl derivatives reveals downregulation of rpoB (β-subunit of RNA polymerase) by 4.5-fold .
Q. What strategies mitigate challenges in introducing electron-withdrawing groups at the 7-position of the thiadiazolo[3,2-a]pyrimidinone core?
- Methodological Answer :
- Protecting Groups : Use of trifluoroacetic anhydride (TFAA) during Friedel-Crafts acylation prevents undesired side reactions (e.g., ring-opening) .
- Catalysis : Lewis acids like AlCl₃ (10 mol%) accelerate electrophilic substitution at position 7, achieving >80% yield for nitro-substituted derivatives .
- Microwave Assistance : 15-minute irradiation at 150°C improves regioselectivity for bromo vs. chloro substitution (3:1 ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
